Ro 61-8048

概要

説明

Ro 61-8048は、トリプトファンの分解におけるキヌレニン経路に関与する酵素であるキヌレニン3-モノオキシゲナーゼ(キヌレニン3-ヒドロキシラーゼ)の強力かつ選択的な阻害剤です。 この化合物は、キヌレン酸レベルを高め、脳の細胞外グルタミン酸を減少させる能力により、さまざまな科学研究分野で大きな可能性を示しています .

準備方法

Ro 61-8048の合成には、コア構造の調製から始まり、官能基の導入まで、いくつかのステップが含まれます。正確な合成経路と反応条件は、所有権があり、詳細な内容は公表されていません。 チアゾールおよびベンゼンスルホンアミド誘導体を用いた一連の有機反応によって化合物が合成されることは知られています . 工業生産方法は広く普及していませんが、化合物は通常、高純度と高収率を保証するために、制御された条件下で特殊な化学研究室で生産されています .

化学反応の分析

Ro 61-8048は、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、化合物に存在するニトロ基を変性させる可能性があります。

置換: 化合物は、特に芳香環とチアゾール部分に関与する置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究用途を持っています。

化学: キヌレニン経路とそのさまざまな生化学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: キヌレン酸の調節とその細胞機能への影響を理解するための研究で使用されています。

医学: 神経保護特性により、ハンチントン病や統合失調症などの神経変性疾患や神経疾患における潜在的な治療効果について調査されています

科学的研究の応用

Neurosurgical Procedures

Research indicates that Ro 61-8048 can mitigate postoperative complications such as brain edema and neuronal apoptosis following surgical brain injury (SBI). In a study involving Sprague-Dawley rats, administration of this compound significantly reduced brain water content and improved neurological function post-surgery. The compound increased the expression of kynurenic acid while decreasing markers associated with apoptosis and neurotoxicity .

Neurodegenerative Diseases

This compound has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease and Huntington's disease. By inhibiting KMO, the compound may help restore balance in the kynurenine pathway, potentially alleviating cognitive decline and neuroinflammation associated with these conditions .

Addiction and Relapse Prevention

Studies have shown that this compound can reduce drug-seeking behavior and relapse in models of addiction. For instance, it was effective in decreasing nicotine self-administration and preventing relapse-like behavior in rats and monkeys when re-exposed to nicotine cues. This suggests a novel approach to treating substance use disorders by enhancing endogenous kynurenic acid levels to modulate glutamatergic activity .

Psychiatric Disorders

The compound's ability to modulate neurotransmitter systems has implications for psychiatric conditions. Research indicates that this compound can alter dopamine levels in reward-related brain areas, which may help in understanding and treating conditions like schizophrenia or bipolar disorder where dysregulation of dopaminergic signaling is evident .

Case Studies

作用機序

Ro 61-8048は、キヌレニン3-モノオキシゲナーゼを阻害することによってその効果を発揮し、キヌレン酸レベルの上昇につながります。このキヌレン酸の増加は、細胞外グルタミン酸の減少をもたらし、過剰なグルタミン酸活性によって特徴付けられる状態に有益です。 化合物は、アロステリックな様式で酵素に結合し、必須の触媒残基のコンフォメーションに影響を与え、基質の侵入または生成物の放出を阻止します .

類似化合物の比較

This compoundは、キヌレニン3-モノオキシゲナーゼ阻害剤としての高い選択性と効力により、ユニークです。類似の化合物には、以下が含まれます。

KMO阻害剤II、JM6: 神経変性疾患研究における同様の用途を持つ、キヌレニン3-モノオキシゲナーゼのもう1つの強力な阻害剤.

3,4-ジメトキシ-N-[4-(3-ニトロフェニル)-2-チアゾリル]-ベンゼンスルホンアミド: 類似の構造と阻害活性を持つ化合物.

類似化合物との比較

Ro 61-8048 is unique due to its high selectivity and potency as a kynurenine 3-monooxygenase inhibitor. Similar compounds include:

KMO Inhibitor II, JM6: Another potent inhibitor of kynurenine 3-monooxygenase with similar applications in neurodegenerative disease research.

3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]-benzenesulfonamide: A compound with a similar structure and inhibitory activity.

This compound stands out due to its well-documented efficacy and extensive use in scientific research .

生物活性

Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and has significant implications in neurobiology and various neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

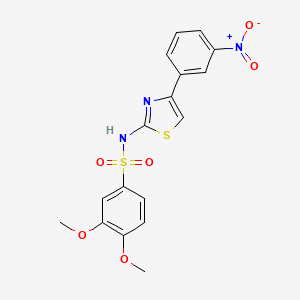

- Chemical Name : 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide

- Purity : ≥99%

- KMO Inhibition : Ki = 4.8 nM, IC50 = 37 nM

This compound acts as a competitive inhibitor of KMO, leading to increased levels of kynurenic acid (KYNA) in the brain. KYNA is known to antagonize the glycine site of NMDA receptors, which plays a role in excitotoxicity and neuroprotection. The inhibition of KMO by this compound has been shown to yield several neuroprotective effects:

- Neuroprotection : Prevents neuronal apoptosis and brain edema in models of surgical brain injury (SBI) .

- Anticonvulsant Effects : Exhibits anticonvulsant properties in various animal models .

- Addiction Treatment : Reduces nicotine self-administration and relapse behaviors in animal studies .

Pharmacological Effects

1. Neuroprotective Effects

- In a study involving Sprague-Dawley rats subjected to SBI, administration of this compound significantly reduced brain water content and improved neurological function post-surgery. The treatment increased KYNA levels while decreasing neurotoxic quinolinic acid (QUIN) levels, highlighting its protective role against excitotoxic damage .

2. Addiction and Relapse Prevention

- This compound has been shown to decrease nicotine self-administration in both rats and monkeys. It effectively reduced dopamine release induced by nicotine in the nucleus accumbens, suggesting its potential as a therapeutic agent for nicotine addiction . Additionally, it was noted that this compound could prevent relapse-like behaviors when subjects were re-exposed to nicotine-related cues .

Case Study 1: Postoperative Brain Edema

In a controlled experiment with 127 male Sprague-Dawley rats:

- Groups : Sham surgery, SBI, SBI + DMSO, SBI + this compound (10 mg/kg), SBI + this compound (40 mg/kg).

- Findings : The group treated with this compound at 40 mg/kg showed significant reductions in brain water content and improved neurological scores compared to controls. This suggests that KMO inhibition can be an effective strategy for mitigating postoperative complications .

Case Study 2: Nicotine Self-Administration

A series of experiments demonstrated that:

- This compound reduced nicotine self-administration under fixed-ratio schedules in rats.

- The effects were dose-dependent, indicating a robust relationship between KMO inhibition and decreased nicotine reward behavior .

Summary Table of Biological Activities

特性

IUPAC Name |

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPBMCKQJOZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415218 | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199666-03-0 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199666-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199666-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ro 61-8048?

A: this compound functions by selectively inhibiting KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism. [, ] This pathway is responsible for producing neuroactive metabolites like kynurenic acid (KYNA) and quinolinic acid (QUIN).

Q2: How does this compound impact the balance of KYNA and QUIN in the brain?

A: By inhibiting KMO, this compound shifts the metabolic flux towards KYNA production, an NMDA receptor antagonist, while reducing the formation of QUIN, an NMDA receptor agonist. [, , ]

Q3: What are the downstream effects of KMO inhibition by this compound?

A3: this compound's inhibition of KMO leads to several downstream effects:

- Reduced neurotoxicity: By decreasing QUIN levels, this compound mitigates excitotoxicity and neuronal damage. [, ]

- Anti-inflammatory effects: KMO inhibition modulates immune responses and reduces inflammatory processes in the central nervous system (CNS). [, ]

- Neuroprotective effects: this compound has demonstrated neuroprotective capabilities in various models of brain injury and neurodegenerative diseases. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H15N3O6S2, and its molecular weight is 433.46 g/mol.

Q5: Has the stability of this compound been investigated?

A: While specific studies on material compatibility are limited, research indicates that this compound demonstrates stability under experimental conditions for in vitro and in vivo studies. [] Further research is needed to fully elucidate its stability profile under various conditions.

Q6: Does this compound possess any intrinsic catalytic properties?

A: this compound is primarily recognized for its inhibitory properties against KMO rather than its catalytic capabilities. [, ] Its main application lies in modulating the kynurenine pathway.

Q7: Have computational studies been conducted on this compound?

A: Yes, computational studies have helped elucidate the interaction between this compound and KMO. Molecular docking simulations have revealed the binding site of this compound within the enzyme's active site, providing insights into its inhibitory mechanism. [, ] Surface plasmon resonance (SPR) assays further confirmed the binding affinity and kinetics of this compound to KMO. []

Q8: How do structural modifications of this compound affect its activity?

A: Research on SAR has focused on understanding the influence of specific structural elements of this compound on its KMO inhibitory activity. Modifications to the molecule's thiazole ring, sulfonamide group, and nitrophenyl moiety have been explored to optimize its potency and selectivity. [, ]

Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of this compound?

A: While specific formulation details for this compound are limited in the provided research, formulation strategies generally aim to enhance stability, solubility, and bioavailability. These strategies may include using specific solvents, excipients, or drug delivery systems. []

Q10: What in vitro and in vivo models have been used to study the effects of this compound?

A10: this compound has been extensively studied in various models:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。